molecular formula C18H21NO5S B2742875 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide CAS No. 946286-14-2

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide

Cat. No.: B2742875
CAS No.: 946286-14-2
M. Wt: 363.43
InChI Key: IUABSQYTCJPHSJ-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a phenethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the phenethyl group: This step often involves a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenethyl group.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds like sesamol and piperine share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.

    Phenethylamines: Compounds such as amphetamine and phenylethylamine share the phenethyl group and have similar pharmacological effects.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(2-phenylethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h1-3,5-8,13,19H,4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUABSQYTCJPHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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